molecular formula C8H7Cl3O B1632556 (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol CAS No. 256474-24-5

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol

Cat. No.: B1632556
CAS No.: 256474-24-5
M. Wt: 225.5 g/mol
InChI Key: LKALNWLBXMXTJS-MRVPVSSYSA-N
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Description

“(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol” is a chemical compound with potential applications in research and industry. Its CAS number is 256474-24-5 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using conventional techniques as well as ultrasound irradiation .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7Cl3O, and its molecular weight is 225.5 g/mol .

Scientific Research Applications

1. Enantioselective Synthesis and Biocatalysis

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol serves as a chiral intermediate in various pharmaceutical syntheses. It is notably used in the production of Miconazole, an antifungal agent. The biocatalysis process for its synthesis has been optimized using bacterial strains like Acinetobacter sp., which shows high stereoselectivity and yield in transforming 2-chloro-1-(2,4-dichlorophenyl) ethanone to the desired chiral alcohol (Miao et al., 2019). This approach enhances the production efficiency of this valuable chiral intermediate.

2. Pharmaceutical Intermediate Synthesis

This compound is also crucial in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. Efficient enzymatic processes have been developed for this purpose, showcasing high productivity and environmental sustainability. These processes involve the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol, significantly simplifying the original process and reducing safety risks (Guo et al., 2017).

3. Lipase-Catalyzed Transesterification

The kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol is achieved through lipase-catalyzed irreversible transesterification. This process efficiently separates the (R)- and (S)-isomers with high enantiomeric excess, highlighting the compound's significance in stereoselective syntheses (Wang et al., 2007).

4. Asymmetric Reduction in Pharmaceutical Synthesis

Another pharmaceutical application is its use as a key intermediate in the synthesis of beta 3-adrenoceptor receptor agonists. Techniques like asymmetric reduction catalyzed by microbial cells, such as Candida ontarioensis, have shown high yield and enantiomeric excess, indicating its potential for practical and efficient pharmaceutical synthesis (Ni et al., 2012).

Future Directions

While specific future directions for “(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol” were not found, research in the field of halogenated organic compounds is focusing on developing a quantitative mechanistic understanding of degradation pathways, improving analytical detection methods for organohalogens and transient species during advanced redox processes, and developing new catalysts and processes that are globally scalable .

Properties

IUPAC Name

(1S)-2-chloro-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKALNWLBXMXTJS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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